Regioisomeric Differentiation from 2,3-Dimethyl-4-hydroxy-7-methoxyindole in Keratin Dyeing Patent Claims
US Patent 5,131,911 (L'Oréal, 1992) explicitly claims both 2,3-dimethyl-4-methoxy-7-hydroxyindole (the target compound) and 2,3-dimethyl-7-methoxy-4-hydroxyindole (the regioisomer) as separate, distinct chemical entities for dyeing keratin materials [1]. The patent's generic formula requires that at least one of R₄ or R₇ represents an OZ group, with the proviso that at least two of R₄–R₇ denote OZ or form a ring. The target compound satisfies this requirement with its 4-methoxy and 7-hydroxy substitution, while the regioisomer satisfies it with 7-methoxy and 4-hydroxy. This explicit structural distinction in a granted patent establishes that the two regioisomers are not considered interchangeable for the claimed dyeing process, and that the position of the free hydroxyl (C-7 vs. C-4) is material to the tinctorial outcome.
| Evidence Dimension | Regioisomeric identity as separately claimed dye intermediates in a granted US patent |
|---|---|
| Target Compound Data | 2,3-Dimethyl-4-methoxy-7-hydroxyindole (CAS 130570-40-0) – explicitly listed as a distinct dye intermediate compound in US 5,131,911; hydroxyl at C-7, methoxy at C-4 |
| Comparator Or Baseline | 2,3-Dimethyl-7-methoxy-4-hydroxyindole (CAS 130570-41-1) – separately listed as a distinct dye intermediate compound in the same patent; hydroxyl at C-4, methoxy at C-7 |
| Quantified Difference | The two regioisomers are claimed as separate chemical entities with distinct CAS numbers; the patent does not treat them as mutual equivalents for the claimed dyeing process. The structural difference resides in the positional exchange of –OH and –OCH₃ between positions 4 and 7 of the indole ring. |
| Conditions | Patent claims evaluated under US patent classification A61K 7/13; dyeing process comprising application of a composition containing the dyestuff of formula I to keratin material at neutral or acid pH, followed by optional rinsing and hydrogen peroxide development. |
Why This Matters
For researchers procuring indole dye intermediates, the patent makes clear that the 4-OMe/7-OH and 4-OH/7-OMe regioisomers are distinct inventions; substitution of one for the other in a dyeing formulation is not supported by the patent disclosure and may yield different color formation, shade, or fastness properties.
- [1] Lang G, Forestier S, Junino A, Richard H, Van den Bossche JJ, assignors to L'Oréal. Use of indole derivative for dyeing keratin materials, tinctorial compositions, new compounds and dyeing process. United States Patent US 5,131,911. July 21, 1992. See claim 2 and compound listings for 2,3-dimethyl-4-methoxy-7-hydroxyindole and 2,3-dimethyl-7-methoxy-4-hydroxyindole. View Source
